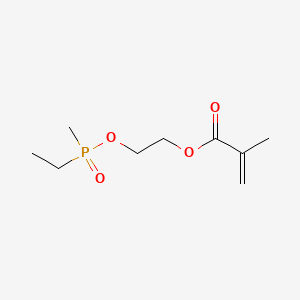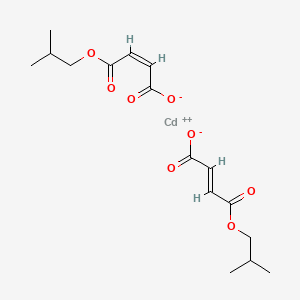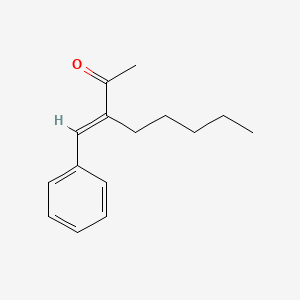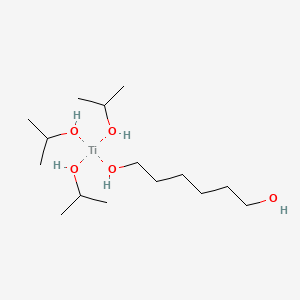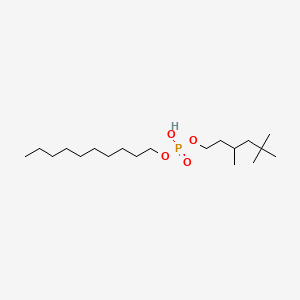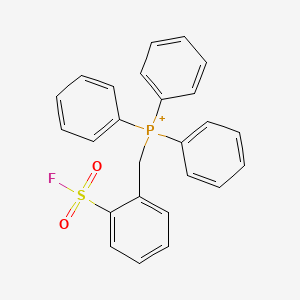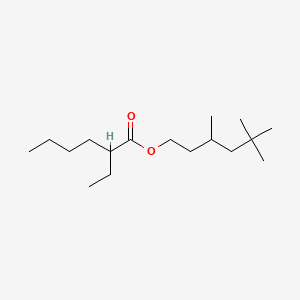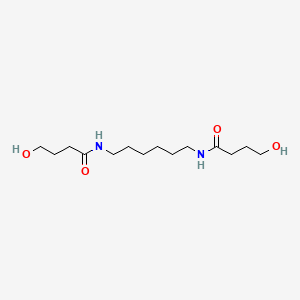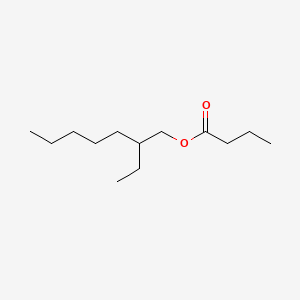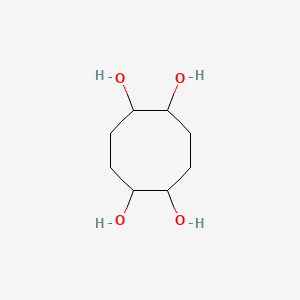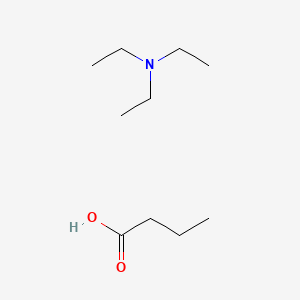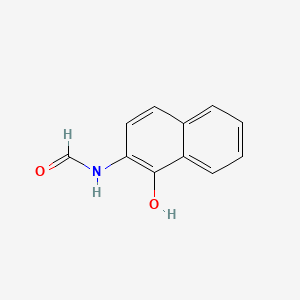
Formamide, N-(1-hydroxy-2-naphthyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Formamide, N-(1-hydroxy-2-naphthyl)- is a chemical compound that belongs to the class of formamides It is characterized by the presence of a formamide group attached to a naphthalene ring with a hydroxyl group at the 1-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Formamide, N-(1-hydroxy-2-naphthyl)- typically involves the formylation of 1-hydroxy-2-naphthylamine. One common method is the reaction of 1-hydroxy-2-naphthylamine with formic acid or formic acid derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst to enhance the yield and efficiency of the process.
Industrial Production Methods: In industrial settings, the production of Formamide, N-(1-hydroxy-2-naphthyl)- can be scaled up using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Formamide, N-(1-hydroxy-2-naphthyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The formamide group can be reduced to form amines.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Nitrated or halogenated naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
Formamide, N-(1-hydroxy-2-naphthyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Formamide, N-(1-hydroxy-2-naphthyl)- involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the formamide group can participate in various chemical reactions. These interactions can affect cellular pathways and lead to the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Formamide: A simpler formamide compound without the naphthalene ring.
Naphthalene-1-ol: A naphthalene derivative with a hydroxyl group but without the formamide group.
N-(2-Naphthyl)formamide: A similar compound with the formamide group attached to the 2-position of the naphthalene ring.
Uniqueness: Formamide, N-(1-hydroxy-2-naphthyl)- is unique due to the presence of both the formamide and hydroxyl groups on the naphthalene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
1707-32-0 |
|---|---|
Molekularformel |
C11H9NO2 |
Molekulargewicht |
187.19 g/mol |
IUPAC-Name |
N-(1-hydroxynaphthalen-2-yl)formamide |
InChI |
InChI=1S/C11H9NO2/c13-7-12-10-6-5-8-3-1-2-4-9(8)11(10)14/h1-7,14H,(H,12,13) |
InChI-Schlüssel |
OABQYBOJVJERFD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)NC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



